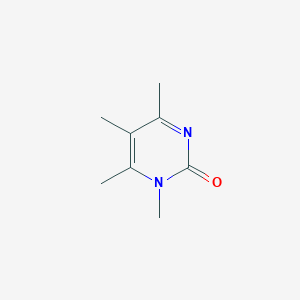![molecular formula C9H9N3O3S B14432146 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol CAS No. 78290-85-4](/img/structure/B14432146.png)
2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration to introduce the nitro group. The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step synthesis processes. These methods may include the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-tubercular properties
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s antitumor activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol include other benzothiazole derivatives such as:
- 2-ethyl-6-nitrobenzothiazole
- 2-methyl-6-nitrobenzothiazole
- 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide .
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
78290-85-4 |
|---|---|
Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H9N3O3S/c13-4-3-10-9-11-7-2-1-6(12(14)15)5-8(7)16-9/h1-2,5,13H,3-4H2,(H,10,11) |
InChI Key |
VDOWYVHDYDSPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)



![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)



![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)

![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)

